molecular formula C20H22N4O2 B1241404 Unii-3PG6BD24LT

Unii-3PG6BD24LT

Cat. No.: B1241404
M. Wt: 350.4 g/mol
InChI Key: RYGDVBGJMJZVEO-UHFFFAOYSA-N
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Description

Unii-3PG6BD24LT (CAS 1046861-20-4) is a halogenated phenylboronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structure features a phenyl ring substituted with bromine, chlorine, and a boronic acid group, contributing to its unique physicochemical and pharmacokinetic properties. Key characteristics include:

Property Value/Description
Log P (XLOGP3) 2.15
Solubility 0.24 mg/mL (0.00102 mol/L)
GI Absorption High
BBB Permeability Yes
Synthetic Accessibility Moderate (Score: 2.07)
PAINS/Brenk Alerts 0.0/1.0

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in tetrahydrofuran/water at 75°C .

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

2-methyl-2-[(6-methylindolo[3,2-b]quinoxalin-4-yl)methylamino]propane-1,3-diol

InChI

InChI=1S/C20H22N4O2/c1-20(11-25,12-26)21-10-13-6-5-8-15-17(13)23-19-18(22-15)14-7-3-4-9-16(14)24(19)2/h3-9,21,25-26H,10-12H2,1-2H3

InChI Key

RYGDVBGJMJZVEO-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)NCC1=C2C(=CC=C1)N=C3C4=CC=CC=C4N(C3=N2)C

Synonyms

2-methyl-2-((6-methyl-6H-indolo(2,3-b)quinoxaline-4-yl)methylamino)-1,3-propanediol
NCA 0424
NCA0424

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Substituent Positioning: this compound’s bromine and chlorine substituents likely occupy positions that balance steric hindrance and electronic effects, optimizing its BBB permeability compared to analogs with ortho-substituted halogens (e.g., 6-bromo-2,3-dichlorophenyl variant) .

Molecular Weight and Solubility :

  • The dichloro-substituted analog (270.28 g/mol) has higher molecular weight and likely lower solubility than this compound, aligning with its increased halogen content .

Synthetic Complexity :

  • This compound’s synthetic route avoids multi-halogenation steps required for analogs like the 2,3-dichloro derivative, enhancing its synthetic accessibility (score: 2.07 vs. >3 for complex analogs) .

However, its lack of PAINS alerts (0.0) suggests lower promiscuity in biological assays compared to some analogs .

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